molecular formula C16H11BrN2 B12332366 3,3'-(5-Bromo-1,3-phenylene)dipyridine

3,3'-(5-Bromo-1,3-phenylene)dipyridine

Cat. No.: B12332366
M. Wt: 311.18 g/mol
InChI Key: LSCHEOJAHZGMJK-UHFFFAOYSA-N
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Description

3,3’-(5-Bromo-1,3-phenylene)dipyridine is an organic compound with the molecular formula C16H11BrN2 It is characterized by the presence of a bromine atom attached to a phenylene ring, which is further connected to two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(5-Bromo-1,3-phenylene)dipyridine typically involves the reaction of 1,3,5-tribromobenzene with 3-pyridylboronic acid. This reaction is carried out under Suzuki coupling conditions, which involve the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran. The reaction is usually conducted at elevated temperatures to facilitate the coupling process .

Industrial Production Methods

While specific industrial production methods for 3,3’-(5-Bromo-1,3-phenylene)dipyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3’-(5-Bromo-1,3-phenylene)dipyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

    Oxidation and Reduction Reactions: The pyridine rings can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other groups.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

3,3’-(5-Bromo-1,3-phenylene)dipyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’-(5-Bromo-1,3-phenylene)dipyridine depends on its specific application. In general, the compound can interact with various molecular targets through its pyridine rings and bromine atom. These interactions can influence biological pathways, chemical reactions, or material properties. For example, in biological systems, the compound may bind to specific proteins or nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(5-(Benzyloxy)-1,3-phenylene)bis(1,5-di(pyridin-2-yl)pentane-1,5-dione)
  • 3,3’-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dipyridine
  • 3-(5-Bromo-1,3-thiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one

Uniqueness

3,3’-(5-Bromo-1,3-phenylene)dipyridine is unique due to its specific structural arrangement, which includes a bromine atom on the phenylene ring and two pyridine rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers unique reactivity and potential for functionalization, which can be leveraged in different scientific and industrial contexts .

Properties

IUPAC Name

3-(3-bromo-5-pyridin-3-ylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2/c17-16-8-14(12-3-1-5-18-10-12)7-15(9-16)13-4-2-6-19-11-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCHEOJAHZGMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=C2)Br)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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